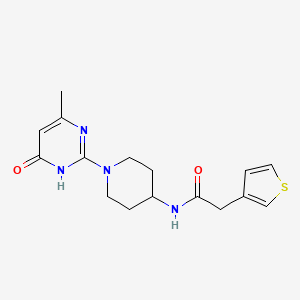
(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole moiety is known for its various applications in pharmaceuticals, agriculture, and material science due to its versatility in chemical reactions and stability.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in the literature. For instance, the cycloaddition of arylazides to acetylacetone has been used to obtain derivatives of 1,2,3-triazole . Although the specific synthesis of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its preparation. The nucleophilic substitution method described for the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one could be a starting point for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can participate in various chemical transformations. The structure of the compound would include a phenyl group and an ethanamine moiety linked to the triazole ring. The stereochemistry at the chiral center (denoted by the 'R' in (1R)) is also an important aspect of the molecular structure, influencing the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives are known for their reactivity in various chemical reactions. The transformation of 1,2,3-triazole derivatives into quinolinecarboxylic acids and triazolothiadiazoles has been reported . These transformations illustrate the potential of triazole compounds to undergo nucleophilic substitution, cycloaddition, and other reactions that could be relevant for the modification of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride are not directly reported in the provided papers, we can infer that similar compounds exhibit high purity and yields when synthesized under optimized conditions . Techniques such as Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are typically used to characterize these compounds and confirm their purity and structural integrity.
Scientific Research Applications
Triazole Derivatives: A Foundation for Drug Development
Triazole derivatives have been recognized for their significant biological activities, leading to the exploration of these compounds in drug development. The broad range of biological activities includes anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility of triazoles is attributed to their structural variations, which allow for significant modifications to tailor these compounds for specific therapeutic targets (Ferreira et al., 2013).
Synthetic Routes and Applications
The synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been extensively studied due to their relevance in drug discovery and other fields like bioconjugation and material science. The copper(I) catalyzed azide-alkyne cycloaddition, known as a key click reaction, is a pivotal method for constructing triazole-based compounds, offering a pathway for the creation of complex molecules with high selectivity and yield. This versatility underscores the triazoles' significance in the synthesis of new pharmaceuticals and their potential for broad spectrum biological activities (Kaushik et al., 2019).
Biologically Active Triazole Derivatives
Recent research has identified novel triazole derivatives demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such findings highlight the ongoing potential of triazole derivatives in addressing a variety of health challenges, including the development of new treatments for bacterial resistance and neglected diseases affecting humanity, especially in vulnerable populations (Ohloblina, 2022).
properties
IUPAC Name |
(1R)-2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBQQQJRNPHXIL-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
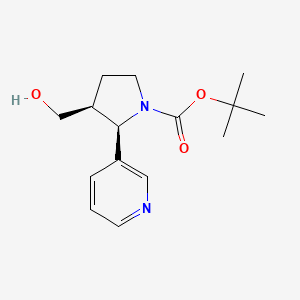
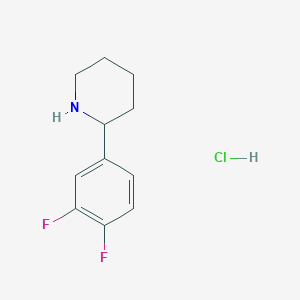
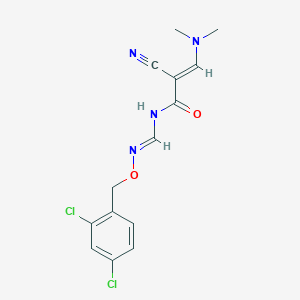
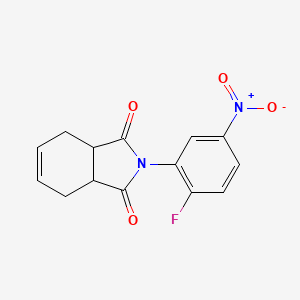
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)
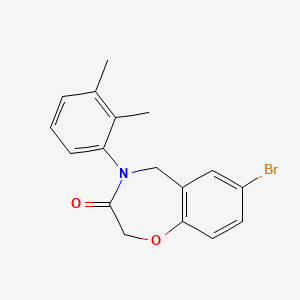
![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)
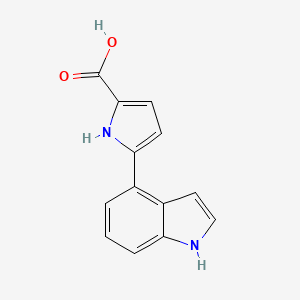

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)
![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)
